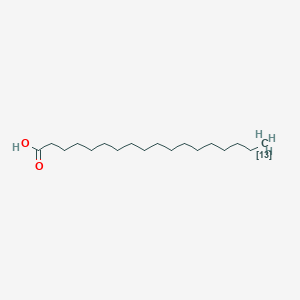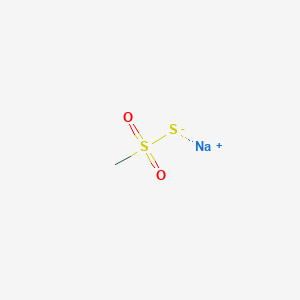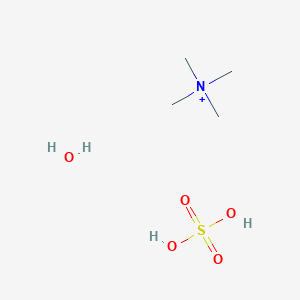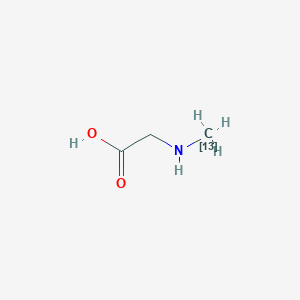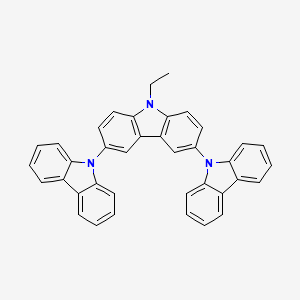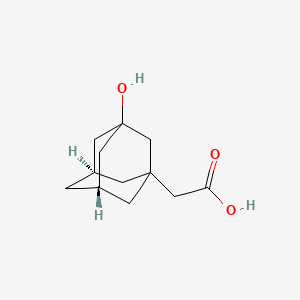
Metribuzin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metribuzin D3 is an isotope-labeled analog of the triazinone herbicide metribuzin, where the S-methyl protons are replaced by deuterium. This compound is primarily used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . The molecular formula of this compound is C8D3H11N4OS, and it has a molecular weight of 217.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Metribuzin D3 involves the replacement of the S-methyl protons in metribuzin with deuterium. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets analytical standards for use in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Metribuzin D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the triazinone ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazinone derivatives
Applications De Recherche Scientifique
Metribuzin D3 is widely used in scientific research for the quantitative analysis of pesticides using isotope dilution mass spectrometry (IDMS). This technique leverages the nearly identical physical properties of isotope-labeled compounds and their non-labeled counterparts to achieve accurate and precise measurements .
In addition to its use in analytical chemistry, this compound is also employed in environmental studies to monitor the degradation and transformation of metribuzin in soil and water. It helps in understanding the environmental fate and behavior of metribuzin, contributing to the development of better agricultural practices and environmental protection measures .
Mécanisme D'action
Metribuzin D3, like its non-labeled counterpart, inhibits photosynthesis by disrupting photosystem II. It competes with plastoquinone at the QB-binding site on the D1 protein, inhibiting electron transport from QA to QB. This disruption leads to photooxidation and ultimately plant death . The deuterium labeling does not alter the mechanism of action but allows for more precise analytical measurements in research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metribuzin: The non-labeled counterpart of Metribuzin D3, widely used as a herbicide.
Atrazine: Another triazinone herbicide with a similar mechanism of action.
Simazine: A triazine herbicide with similar applications and environmental behavior
Uniqueness of this compound
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical chemistry. The isotope labeling allows for more accurate quantification of metribuzin residues in environmental and agricultural samples, overcoming matrix effects that can bias results in traditional mass spectrometry analyses .
Propriétés
Formule moléculaire |
C8H14N4OS |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
4-amino-6-tert-butyl-3-(trideuteriomethylsulfanyl)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H14N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h9H2,1-4H3/i4D3 |
Clé InChI |
FOXFZRUHNHCZPX-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])SC1=NN=C(C(=O)N1N)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=NN=C(N(C1=O)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








